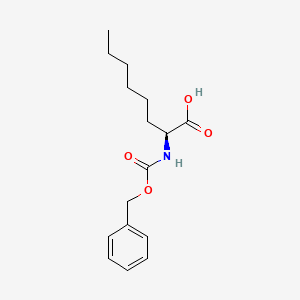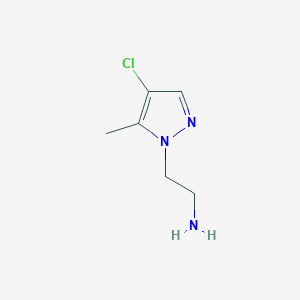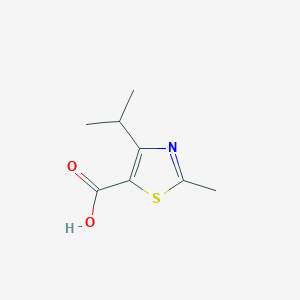
N-(Benzyloxycarbonyl)-3-pentyl-L-alanine
Vue d'ensemble
Description
“N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” is likely a derivative of an amino acid, specifically alanine, with a benzyloxycarbonyl protecting group . The benzyloxycarbonyl group, also known as carbobenzoxy or Cbz, is commonly used in peptide synthesis to protect the amine group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as N-Carbobenzyloxy-L-valine and N-Carbobenzyloxy-L-proline are synthesized through the reaction of the respective amino acid with a benzyloxycarbonyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve the removal of the protecting group, as is common in peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined through various analytical techniques, including spectroscopy and chromatography .
Applications De Recherche Scientifique
N-(Benzyloxycarbonyl)-3-pentyl-L-alanine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand for protein-protein interactions, and as a drug delivery vehicle. This compound has also been used to study the biochemical and physiological effects of drugs, such as the effects of opioids and cannabinoids.
Mécanisme D'action
The mechanism of action of N-(Benzyloxycarbonyl)-3-pentyl-L-alanine is not fully understood. However, it is believed that this compound binds to specific receptors in the cell membrane, which triggers a cascade of biochemical reactions that leads to the desired physiological effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter the expression of genes, and modulate the release of neurotransmitters. This compound has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(Benzyloxycarbonyl)-3-pentyl-L-alanine in lab experiments is its stability and solubility. This compound is a relatively stable molecule, and it is highly soluble in aqueous solutions, making it ideal for use in biochemical and physiological studies. However, one of the major limitations of using this compound in lab experiments is its low toxicity. This compound has a low toxicity profile, which makes it unsuitable for use in studies that require high concentrations of the molecule.
Orientations Futures
Future research on N-(Benzyloxycarbonyl)-3-pentyl-L-alanine could focus on further understanding its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of this compound as a drug delivery vehicle. Finally, research could be conducted to explore the potential of this compound as a tool for studying the effects of drugs on biochemical and physiological processes.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)






amine dihydrochloride](/img/structure/B3089732.png)




![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)